4-(3,5-Dinitropyridin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(3,5-dinitropyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O5/c14-12(15)7-5-8(13(16)17)9(10-6-7)11-1-3-18-4-2-11/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXISBUEJLUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dinitropyridin-2-yl)morpholine typically involves the reaction of 2-chloro-3,5-dinitropyridine with morpholine. The reaction is carried out in a solvent such as methanol at room temperature. The reaction mixture is stirred for a couple of hours until the starting materials are completely consumed, as confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dinitropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups on the pyridine ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include thiols and amines, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with thiols can yield thioether derivatives.
Reduction Reactions: The primary products are the corresponding amino derivatives.
Scientific Research Applications
Overview
4-(3,5-Dinitropyridin-2-yl)morpholine is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. The compound features a morpholine ring substituted with a dinitropyridine moiety, which imparts distinctive properties that can be exploited in medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural features may contribute to:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various pathogens. The dinitropyridine group is known for enhancing bioactivity due to its ability to interact with biological targets.
- Anticancer Properties : Research has suggested that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have focused on its activity against specific cancer lines, such as breast and colon cancer cells.
Agrochemicals
The compound's efficacy as an agrochemical has been explored, particularly in the development of novel pesticides. The dinitropyridine moiety is known for its insecticidal properties, making it a candidate for formulation into new pest control agents.
Materials Science
In materials science, this compound has potential applications in the development of:
- Polymeric Materials : The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially enhancing the thermal and mechanical properties of the resulting materials.
- Sensors : Its electronic properties may be leveraged for creating sensors that detect environmental pollutants or biological markers.
Case Study 1: Antimicrobial Evaluation
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, suggesting that modifications to the morpholine ring could enhance activity further.
Case Study 2: Anticancer Mechanisms
Research by Johnson et al. (2024) investigated the effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis in treated cells and modulated key signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of 4-(3,5-Dinitropyridin-2-yl)morpholine in its applications, such as fluorescent probes, involves the electron-withdrawing nature of the dinitropyridinyl group. This group can quench fluorescence through photoinduced electron transfer (PET). Upon interaction with target molecules like biothiols, the quenching effect is reversed, leading to an increase in fluorescence .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Key Observations:
- Electron Effects : Nitro groups (in the target compound) are stronger electron-withdrawing groups than chlorine or bromine, which may increase acidity and reactivity in substitution or redox reactions.
- Stability : Chlorine substituents (e.g., in 4-(3,5-dichloropyridin-2-yl)morpholine) confer greater thermal and chemical stability compared to nitro groups, which are prone to decomposition under heat or friction .
- Biological Activity : Brominated derivatives like VPC-14449 exhibit DNA-binding properties due to planar aromatic systems, whereas nitro groups may favor interactions with nitroreductase enzymes or redox-active biological targets .
Q & A
Q. What are the key considerations for synthesizing 4-(3,5-Dinitropyridin-2-yl)morpholine, particularly regarding nitro group introduction and ring stability?
The synthesis involves nitration of a pyridine precursor followed by morpholine coupling. Key challenges include controlling the regioselectivity of nitro group addition and maintaining ring stability under acidic or oxidative conditions. For example, nitration of pyridine derivatives often requires mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition. Post-reaction purification via recrystallization or column chromatography is critical due to the compound’s thermal sensitivity . Stability studies using thermogravimetric analysis (TGA) can preempt decomposition risks during storage .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Distinct signals for pyridine protons (δ 8.5–9.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) confirm substitution patterns.
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) validate nitro groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 283.06 (C₉H₁₀N₄O₅). Cross-referencing with reference standards (e.g., morpholine-containing analogs) ensures accuracy .
Q. How do the electron-withdrawing nitro groups influence the pyridine ring’s reactivity?
The nitro groups deactivate the pyridine ring, reducing electrophilic substitution reactivity but enhancing susceptibility to nucleophilic aromatic substitution (NAS) at the 2- and 6-positions. Computational studies (e.g., Hammett σ constants) predict meta-directing effects, which can guide functionalization strategies for derivatization .
Advanced Research Questions
Q. How can advanced chromatographic methods resolve contradictions in purity assessments across analytical platforms?
Discrepancies often arise from matrix effects or detector limitations. Solutions include:
- HPLC-DAD/UV-Vis Cross-Validation : Compare retention times and UV spectra (λ_max ~260 nm for nitroaromatics) across columns (C18 vs. phenyl-hexyl).
- Ion-Pair Chromatography : Resolves polar degradation products using tetrabutylammonium phosphate buffers.
- Standard Addition Method : Quantifies impurities masked by solvent peaks .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Models nitro group redox behavior (e.g., reduction potentials) to predict metabolic pathways.
- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., cytochrome P450) by analyzing π-π stacking with aromatic residues.
- Docking Studies : Prioritize targets by estimating binding affinities (ΔG) to nitroreductase or NADPH oxidase .
Q. What experimental strategies investigate the compound’s adsorption on indoor surfaces for environmental fate studies?
- Microscale Thermophoresis (MST) : Quantifies adsorption coefficients (K_ads) on silica or cellulose surfaces.
- Atomic Force Microscopy (AFM) : Maps nanoscale adhesion forces under varying humidity.
- X-ray Photoelectron Spectroscopy (XPS) : Detects surface-bound nitro group oxidation states post-adsorption .
Q. How can researchers differentiate direct enzyme inhibition from nitro group redox artifacts in biological assays?
- Redox Control Experiments : Use antioxidants (e.g., ascorbate) or anaerobic conditions to suppress nitro group reduction.
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics independent of redox activity.
- Mutagenesis Studies : Engineer enzyme active sites to disrupt binding pockets, isolating redox effects .
Research Gaps and Future Directions
- Synthetic Optimization : Develop catalytic nitration methods to improve regioselectivity and yield .
- Environmental Impact : Long-term adsorption/desorption kinetics on common indoor materials remain unstudied .
- Biological Mechanisms : Elucidate nitro group’s role in off-target effects via proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
